![molecular formula C16H18N6OS B2687419 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone CAS No. 2034348-88-2](/img/structure/B2687419.png)
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone
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Overview
Description
The compound “(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone” is a complex organic molecule that belongs to the class of compounds known as triazolopyrazines . These compounds are characterized by a triazole ring fused to a pyrazine ring. The presence of a piperazine subunit in these compounds has been reported to enhance their antimicrobial activity .
Synthesis Analysis
The synthesis of similar triazolopyrazine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyrazine core, a piperazine ring, and a methylthiophenyl group. The exact structure can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Antiviral Applications
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized as potential antiviral agents . Some of these compounds have been subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
Antimicrobial Activities
The [1,2,4]triazolo[4,3-a]quinoxaline structure has been explored for its antimicrobial properties . Compounds containing this structure have shown antibacterial and/or antifungal activities .
Antibacterial Activity
A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Anticancer Applications
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells for their potential as anticancer agents .
DNA Intercalation Activities
In view of their DNA intercalation activities, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential anticancer agents .
Cytotoxic Activity
Molecules with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines .
Future Directions
The future directions for this compound could involve further exploration of its antimicrobial properties, given the reported enhancement of antimicrobial activity by the presence of a piperazine subunit . Additionally, modifications to the structure, such as the inclusion of a thioamide group, could potentially increase its bioactivity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities . They have also been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
Mode of Action
It is suggested that similar compounds can intercalate dna , which could potentially disrupt the normal functioning of cells.
Biochemical Pathways
Similar compounds have been found to inhibit the growth of cancer cells by inhibiting the expression of c-met and vegfr-2 .
Pharmacokinetics
Similar compounds have been evaluated for their in silico pharmacokinetic and molecular modeling studies .
Result of Action
Similar compounds have been found to exhibit cytotoxicity at certain concentrations .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
(3-methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-3-10-24-13(11)16(23)21-8-6-20(7-9-21)14-15-19-18-12(2)22(15)5-4-17-14/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKNDCFYMXXVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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